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Compound of Interest

Compound Name: LY 344864

Cat. No.: B1234136

This guide provides a detailed comparison of the efficacy of two selective 5-HT1F receptor
agonists: LY344864 and lasmiditan. The information is tailored for researchers, scientists, and
drug development professionals, offering a comprehensive overview of their pharmacological
profiles, supported by experimental data and detailed methodologies.

Introduction and Development Status

LY344864 and lasmiditan are both selective agonists for the serotonin 5-HT1F receptor, a key
target in migraine pathophysiology. Their mechanism of action is distinct from the triptan class
of drugs, which act primarily on 5-HT1B/1D receptors and are associated with vasoconstriction.
By selectively targeting the 5-HT1F receptor, these compounds aim to alleviate migraine pain
without the cardiovascular risks associated with triptans.

LY344864, developed by Eli Lilly and Company, has been instrumental as a pharmacological
tool for in vitro and in vivo studies to understand the role of the 5-HT1F receptor.[1][2] However,
it did not proceed to clinical development for the treatment of migraine.

Lasmiditan, also developed by Eli Lilly and Company, has successfully undergone extensive
clinical trials and is approved by the FDA for the acute treatment of migraine with or without
aura in adults, marketed under the brand name Reyvow.[3][4] It is the first approved drug in the
"ditan" class of neurally acting anti-migraine agents.[3]

Mechanism of Action and Signaling Pathway
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Both LY344864 and lasmiditan exert their therapeutic effects by binding to and activating 5-
HT1F receptors, which are G-protein coupled receptors. The activation of these receptors,
which are expressed on trigeminal neurons, is thought to inhibit the release of calcitonin gene-
related peptide (CGRP) and other neurotransmitters involved in pain signaling pathways. The
5-HT1F receptor is coupled to an inhibitory G-protein (Gi/o), which upon activation, inhibits
adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels. This signaling
cascade ultimately leads to the inhibition of neuronal firing and a reduction in neurogenic

inflammation.
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Figure 1: 5-HT1F Receptor Signaling Pathway

Comparative Efficacy Data

A direct head-to-head clinical trial comparing the efficacy of LY344864 and lasmiditan for acute
migraine treatment is not available, primarily because LY344864 was not advanced to clinical
development for this indication. However, a comparison can be drawn from their preclinical
data and the extensive clinical trial data available for lasmiditan.

Preclinical Efficacy

Both compounds have demonstrated efficacy in established preclinical models of migraine. The
primary models used to assess potential anti-migraine activity are the inhibition of dural plasma
protein extravasation and the reduction of c-Fos expression in the trigeminal nucleus caudalis
(TNC).
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Compound Preclinical Model Key Findings Reference
Potently inhibited
dural protein
Dural Plasma Protein extravasation
LY344864

Extravasation (Rat)

following electrical
stimulation of the

trigeminal ganglion.

c-Fos Expression in
TNC

Not explicitly found in
the provided search

results.

Lasmiditan

Dural Plasma Protein

Extravasation (Rat)

Inhibited dural plasma
protein extravasation
in a dose-dependent
manner following oral

administration.

c-Fos Expression in
TNC (Rat)

Blocked the
expression of c-fos in
the TNC in response
to electrical
stimulation of the

trigeminal ganglion.

Medication Overuse
Headache Model
(Rat)

Induced acute
transient cutaneous
allodynia similar to
sumatriptan,
suggesting a potential
for medication

overuse headache.

Clinical Efficacy of Lasmiditan

Lasmiditan has demonstrated significant efficacy in the acute treatment of migraine in large,
randomized, placebo-controlled Phase 2 and Phase 3 clinical trials (SAMURAI and SPARTAN).
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Efficacy

Endpoint Lasmiditan
Placebo
(at 2 hours 50 mg

post-dose)

Lasmiditan
200 mg

Lasmiditan
100 mg

Reference

Pain
~15-21% ~28-29%

Freedom

~28-31% ~32-39%

Most
Bothersome
Symptom ~30-34% ~41%
(MBS)

Freedom

~41-44% ~41-49%

Pain Relief ~40-50% ~57-60%

~59-61% ~61-66%

Receptor Binding Affinity

Both LY344864 and lasmiditan are highly selective for the 5-HT1F receptor with significantly

lower affinity for other serotonin receptor subtypes, particularly the 5-HT1B and 5-HT1D

receptors responsible for vasoconstriction.

Ki (nM) at human 5-

Compound
HT1F Receptor

Selectivity over 5-
HT1B/1D Receptors

Reference

LY344864 6

High, with little affinity
for 56 other
serotonergic and non-

serotonergic sites.

Lasmiditan 2.21

>470-fold higher
affinity for 5-HT1F
than for 5-HT1B and
5-HT1D receptors.

Experimental Protocols

Detailed methodologies for the key experiments cited are summarized below.

© 2025 BenchChem. All rights reserved.

4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Prepare cell membranes
expressing 5-HT1F receptors

i

Incubate membranes with a radiolabeled
ligand and varying concentrations of
the test compound (LY344864 or lasmiditan)

i

Separate bound from free radioligand
via rapid filtration

i

Measure radioactivity of the bound ligand

i

Analyze data to determine
the IC50 and calculate the Ki
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Figure 2: Radioligand Binding Assay Workflow

Protocol:

¢ Membrane Preparation: Cells stably transfected with the human 5-HT1F receptor are
harvested and homogenized. The cell membranes are then isolated by centrifugation.

¢ Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.qg.,
[3H]5-HT) and a range of concentrations of the unlabeled test compound (LY344864 or
lasmiditan).
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» Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap
the membranes with the bound radioligand.

» Quantification: The amount of radioactivity on the filters is measured using a scintillation
counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated
using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on
intracellular cAMP levels.
Protocol:

o Cell Culture: Cells stably expressing the human 5-HT1F receptor are cultured.

» Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP
degradation. They are then stimulated with forskolin (to increase basal CAMP levels) in the
presence of varying concentrations of the test compound.

o Lysis and Detection: The cells are lysed, and the intracellular cCAMP concentration is
measured using a competitive immunoassay or a reporter gene assay.

o Data Analysis: The ability of the compound to inhibit forskolin-stimulated cAMP accumulation
is determined, and the EC50 (the concentration that produces 50% of the maximal effect) is
calculated.

Dural Plasma Protein Extravasation Model (Rat)

This in vivo model assesses the ability of a compound to inhibit neurogenic inflammation in the
dura mater, a key process in migraine.
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'
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plasma protein tracer (e.g., Evans blue or 125I-albumin)
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Figure 3: Dural Plasma Extravasation Workflow

Protocol:
e Animal Preparation: Rats are anesthetized and the trigeminal ganglion is surgically exposed.

e Drug Administration: The test compound is administered intravenously or orally at various
doses.

e Tracer Injection: A tracer molecule that binds to plasma proteins, such as Evans blue dye or
radiolabeled albumin, is injected intravenously.
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» Trigeminal Stimulation: The trigeminal ganglion is electrically stimulated to induce
neurogenic inflammation and plasma protein extravasation in the dura mater.

» Tissue Collection and Quantification: After a set period, the animal is euthanized, and the
dura mater is removed. The amount of extravasated tracer in the dura is quantified
spectrophotometrically or by gamma counting.

c-Fos Expression in the Trigeminal Nucleus Caudalis
(TNC)

This model measures the activation of second-order neurons in the TNC, a key area for
processing migraine pain signals.

Protocol:

« Animal Model of Migraine: A migraine-like state is induced in rats, typically by electrical
stimulation of the trigeminal ganglion or administration of a migraine trigger like nitroglycerin.

o Drug Administration: The test compound is administered before or after the induction of the
migraine-like state.

o Tissue Processing: After a specific time, the animals are euthanized, and their brainstems
are collected, fixed, and sectioned.

o Immunohistochemistry: The brainstem sections are stained using an antibody against the c-
Fos protein.

¢ Quantification: The number of c-Fos-positive (activated) neurons in the TNC is counted
under a microscope.

Conclusion

Both LY344864 and lasmiditan are potent and selective 5-HT1F receptor agonists with
demonstrated efficacy in preclinical models of migraine. While LY344864 served as a valuable
research tool that helped validate the 5-HT1F receptor as a therapeutic target, it did not
progress to clinical use for migraine. In contrast, lasmiditan has successfully navigated clinical
development and is now an approved and effective acute treatment for migraine. The key
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differentiator for lasmiditan and the "ditan” class is the absence of vasoconstrictor activity,
offering a valuable therapeutic option for patients with contraindications to triptans. The
preclinical data for both compounds, combined with the extensive clinical data for lasmiditan,
provide a strong foundation for the continued exploration of 5-HT1F receptor agonists in the
management of migraine and other neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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